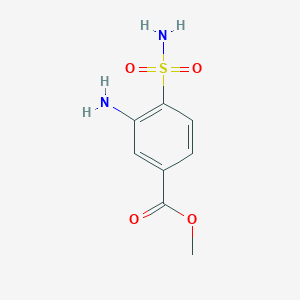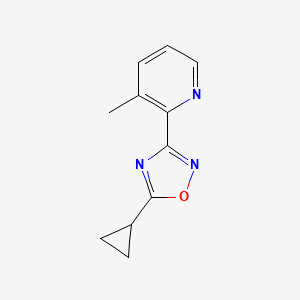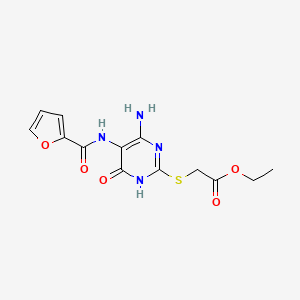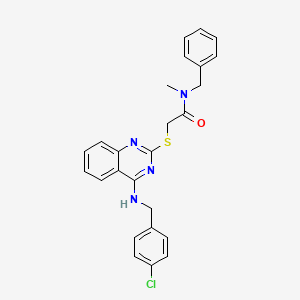![molecular formula C19H12BrFN4O2S B2454476 4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide CAS No. 1251603-06-1](/img/structure/B2454476.png)
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide” is a chemical compound . It is related to 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid . The exact properties and applications of this specific compound are not widely documented in the available literature .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but specific details like bond lengths, angles, and 3D conformation would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación
Dopamine Receptor Affinity : Studies have shown that structural modifications of benzamide derivatives can impact their affinity for dopamine receptors. For instance, replacing parts of the molecule led to compounds with high affinity for the D3 dopamine receptor, suggesting potential applications in neuroscience and pharmacology (Leopoldo et al., 2002).
Neuroleptic Activity : Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating potential uses in treating psychiatric disorders (Iwanami et al., 1981).
Synthesis Methods : Research has been conducted on efficient synthesis methods for related compounds, highlighting the importance of these substances in medicinal chemistry (Ikemoto et al., 2005).
Antibacterial Activity : Certain derivatives, specifically those related to 7-alpha-formamidocephalosporins, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Branch et al., 1987).
Antioxidant Properties : Investigations into the molecular structure and antioxidant activity of similar benzamide derivatives have been performed, combining experimental analysis and theoretical calculations (Demir et al., 2015).
Anticonvulsant Activity : Research into benzamide analogues has shown potential in the development of new anticonvulsant drugs (Lambert et al., 1995).
Gastrokinetic Agents : Benzamides have been evaluated for their gastrokinetic activity, indicating potential therapeutic applications in gastrointestinal disorders (Kato et al., 1992).
Glucokinase Activation for Diabetes Treatment : Certain benzamide derivatives have shown potential as glucokinase activators, indicating possible applications in treating type 2 diabetes (Park et al., 2014).
Anticancer Evaluation : A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown considerable anticancer activity, suggesting potential in cancer treatment (Ravinaik et al., 2021).
Endothelin Antagonists : Novel benzene sulphonamides, including benzamide derivatives, have been identified as orally-active, selective endothelin ETA receptor antagonists, which could be significant in cardiovascular research (Mortlock et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2S/c1-28-13-4-2-3-12(10-13)25-8-7-16(26)17(23-25)19-22-18(24-27-19)11-5-6-15(21)14(20)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVALHYKLZSREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)


![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
